2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of quinolones, which are known for their diverse biological and pharmaceutical activities. The presence of morpholine and quinoline rings in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with morpholin-4-yl-2-oxoethanone under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has significant applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: Quinolones are known for their antibacterial properties, and derivatives of this compound may be explored for new antibiotics.
Medicine: Potential use in drug development for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives involved.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Another compound with a similar morpholine moiety.
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Similar structure with variations in the phenyl group.
This comprehensive overview highlights the significance of 2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone in scientific research and industry. Its diverse applications and unique structure make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(2,2,4-trimethyl-1H-quinolin-8-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-11-18(2,3)19-15-13(12)5-4-6-14(15)16(21)17(22)20-7-9-23-10-8-20/h4-6,11,19H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWQXIJJFSTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)N3CCOCC3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.